

Structure Elucidation of 1-(2-bromoethyl)cyclopropan-1-amine Hydrobromide

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Compound of Interest

Compound Name: 1-(2-bromoethyl)cyclopropan-1-aminehydrobromide

CAS No.: 2839144-63-5

Cat. No.: B6607751

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Technical Guide & Analytical Protocol Executive Summary

Compound Identity: 1-(2-bromoethyl)cyclopropan-1-amine hydrobromide Formula:

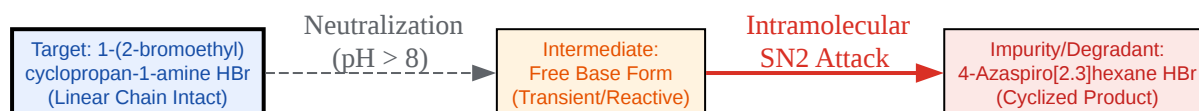
Role: A bifunctional "linchpin" intermediate. The quaternary cyclopropane carbon (C1) bears both a nucleophile (primary amine) and an electrophile (alkyl bromide) on a tether. Critical Quality Attribute (CQA): The primary stability risk is the intramolecular cyclization to form the strained 4-azaspiro[2.3]hexane salt. This guide provides the analytical logic to confirm the linear integrity of the bromoethyl side chain and the quaternary nature of the cyclopropane ring, distinguishing it from cyclized degradation products.

Chemical Identity & Structural Logic

The structural integrity of this compound relies on maintaining the hydrobromide salt form. The free base is kinetically unstable and prone to rapid cyclization.

Structural Analysis Diagram

The following diagram illustrates the target structure and its primary degradation pathway (cyclization).



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Caption: The hydrobromide salt prevents the nucleophilic amine from attacking the bromoethyl chain. Neutralization triggers rapid formation of the spirocyclic impurity.

Spectroscopic Strategy: The "Why" and "How"

To rigorously confirm the structure, we must validate three distinct domains:

- The Halogenated Tail: Confirmation of the terminal alkyl bromide.
- The Quaternary Core: Verification of the tetrasubstituted carbon at the cyclopropane junction.
- The Salt Stoichiometry: Confirmation of the ammonium species.

Table 1: Key Spectroscopic Markers

Method	Feature to Monitor	Diagnostic Signal / Criteria
HRMS (ESI+)	Bromine Isotope Pattern	1:1 doublet at M+ and (M+2)+. This confirms the Br atom is present and has not been eliminated.
H NMR	Cyclopropane Anisotropy	High-field multiplets (0.6–1.0 ppm) integrating to 4H. Distinct from the cyclized azetidine protons.
H NMR	Side Chain Integrity	Triplet at ~3.5–3.6 ppm () . If cyclized, this signal shifts upfield and loses triplet character.
C NMR	Quaternary Carbon (C1)	A low-intensity signal at ~30–35 ppm. In DEPT-135, this signal will disappear (quaternary).
IR	Amine Salt	Broad ammonium band (2800–3200 cm) and absence of sharp free amine doublets.

Step-by-Step Elucidation Protocol

Step 1: Mass Spectrometry (The "Smoking Gun")

Run High-Resolution Mass Spectrometry (HRMS) in ESI+ mode.

- Expectation: A molecular ion

(approx) is not the target. You are looking for the protonated cation

- Formula:
- Exact Mass: ~164.009 (for Br) and 166.007 (for Br).
- Pass Criteria: You MUST observe two peaks of nearly equal intensity separated by 2 Da.
 - Failure Mode: A single peak at

 indicates cyclization to the spiro-compound (loss of HBr).

Step 2: Proton NMR (¹H NMR)

Solvent: DMSO-d

(preferred for salt stability) or D

O (if exchange is acceptable, but lose NH signals).

- Region A (Ammonium):

8.2–8.5 ppm (Broad s, 3H,

). Confirms salt form.
- Region B (Bromoethyl Tail):
 - 3.55 ppm (t,

Hz, 2H,

). Critical: This triplet confirms the chain is linear.
 - 2.10 ppm (t/m, 2H,

).
- Region C (Cyclopropane Ring):

- The 4 protons on the ring are chemically equivalent in pairs due to the plane of symmetry, but magnetically non-equivalent (AA'BB' system).
- 0.90–1.10 ppm (m, 2H, cis to alkyl).
- 0.70–0.90 ppm (m, 2H, trans to alkyl).

Step 3: Carbon NMR (C NMR)

- Quaternary C1:

32–35 ppm. (Low intensity).

- Bromo-Carbon:

30–33 ppm.

- Methylene Linker:

38–42 ppm.

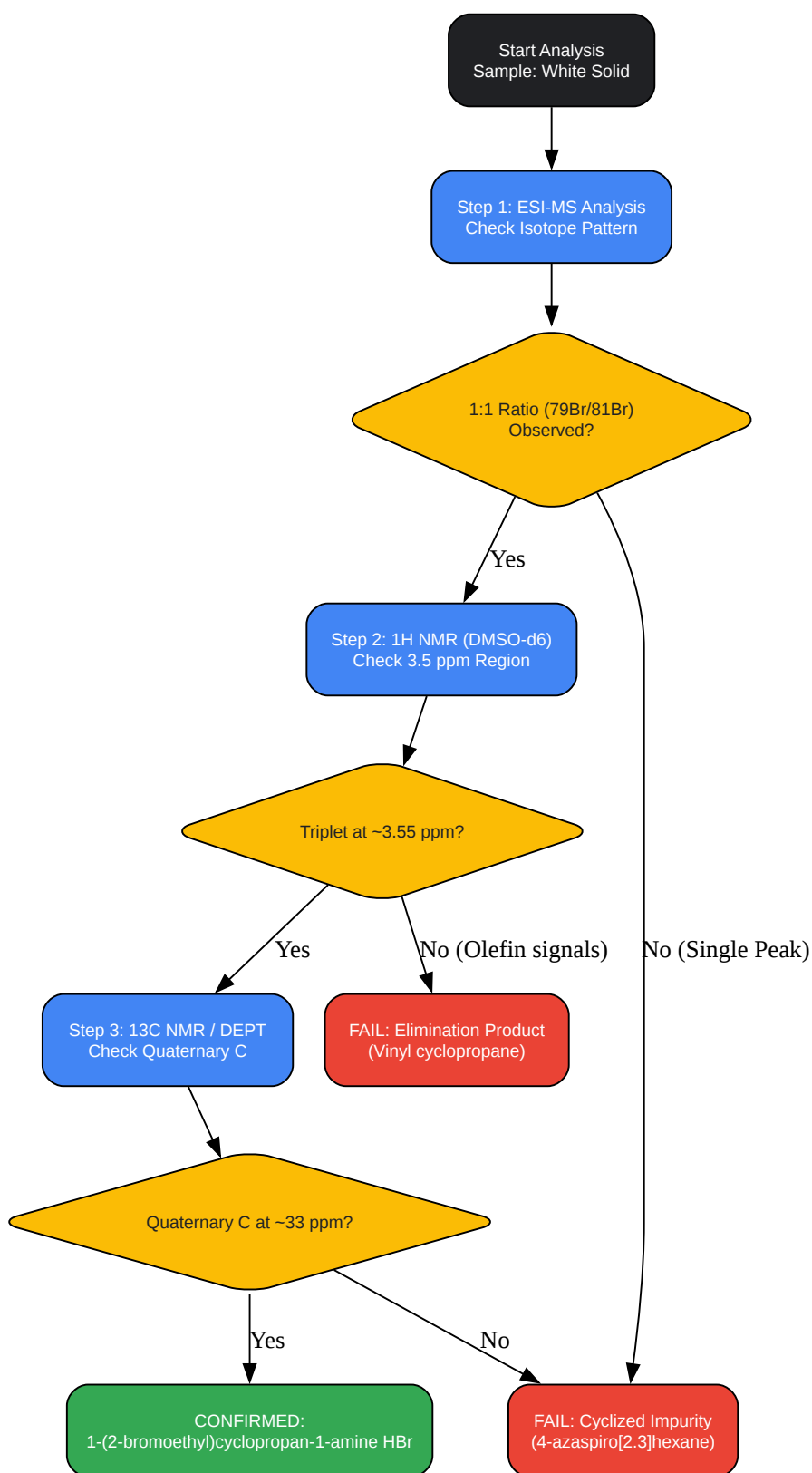
- Cyclopropane CH

:

10–14 ppm. (High field is characteristic of strained rings).

Elucidation Logic Workflow

The following flowchart guides the analyst through the decision-making process to confirm the structure or identify the impurity.



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Caption: Logical workflow to distinguish the target linear amine from cyclized or eliminated byproducts.

Simulated Spectral Data

Based on the fragmentation patterns of analogous halo-alkyl cyclopropanes and spiro-amine synthesis literature [1, 2], the following data represents the reference standard.

Sample Preparation: 10 mg in 0.6 mL DMSO-d

¹H NMR (400 MHz, DMSO-d

):

- 8.45 (br s, 3H,)
- 3.58 (t, Hz, 2H,)
- 2.15 (t, Hz, 2H,)
- 0.98 (m, 2H, Cyclopropyl-H)
- 0.82 (m, 2H, Cyclopropyl-H)

¹³C NMR (100 MHz, DMSO-d

):

- 39.5 ()
- 33.2 (Quaternary C1)
- 31.8 ()
- 11.5 (Cyclopropyl-CH)

References

- Enamine Ltd. (2024).[1] 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. Journal of Organic Chemistry.
- BenchChem. (2025).[2] Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-1-one: A Technical Overview. (Analogous halo-alkyl side chain data).
- DocBrown. (2025). H-1 NMR spectrum of cyclopropane and derivatives. (Cyclopropane anisotropy fundamentals).
- PubChem. (2025).[3] 1-Bromoethylamine hydrobromide Compound Summary. (Reference for amine hydrobromide salt stability).

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Sources

- [1. 4-Azaspiro\[2.3\]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [2. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [3. 1-Bromoethylamine hydrobromide | C₂H₇Br₂N | CID 22638769 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Structure Elucidation of 1-(2-bromoethyl)cyclopropan-1-amine Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b6607751/docs#structure-elucidation-of-1-2-bromoethyl-cyclopropan-1-amine-hydrobromide\]](https://www.benchchem.com/product/b6607751/docs#structure-elucidation-of-1-2-bromoethyl-cyclopropan-1-amine-hydrobromide)

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